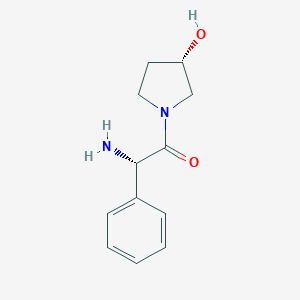

(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11(9-4-2-1-3-5-9)12(16)14-7-6-10(15)8-14/h1-5,10-11,15H,6-8,13H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKNAZVYDJEIIM-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649693 | |

| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178419-59-5 | |

| Record name | 3-Pyrrolidinol, 1-(aminophenylacetyl)-, [S-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178419-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physicochemical and Pharmacological Properties of Phenylglycinamide and Hydroxypyrrolidine Derivatives

This guide provides a comprehensive overview of the fundamental basic properties of two pivotal scaffolds in modern medicinal chemistry: phenylglycinamide and hydroxypyrrolidine derivatives. For researchers, scientists, and drug development professionals, understanding the core characteristics of these structures is paramount for the rational design of novel therapeutics. This document synthesizes key learnings from the literature, offering insights into their synthesis, physicochemical nature, and diverse pharmacological activities.

Introduction: Privileged Scaffolds in Drug Discovery

The phenylglycinamide and hydroxypyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds across various therapeutic areas.[1] The phenylglycinamide core, with its chiral center and aromatic ring, provides a versatile framework for interacting with biological targets, particularly in the central nervous system (CNS).[2][3] Similarly, the hydroxypyrrolidine ring, a saturated heterocycle, is a key component in numerous natural products and synthetic drugs, valued for its ability to introduce chirality and desirable pharmacokinetic properties.[1][4][5] The combination of these or similar structures can lead to compounds with significant therapeutic potential.

This guide will delve into the intrinsic properties of these molecular building blocks, providing a foundational understanding for their application in drug design and development.

Synthetic Strategies: Accessing Chiral Scaffolds

The stereochemistry of both phenylglycinamide and hydroxypyrrolidine derivatives is often crucial for their biological activity. Therefore, stereoselective synthesis is a primary consideration.

Synthesis of Phenylglycinamide Derivatives

Phenylglycinamide derivatives are frequently synthesized from the corresponding phenylglycine, which is commercially available in both racemic and enantiomerically pure forms. A common synthetic route involves the coupling of N-protected phenylglycine with an amine.

General Synthetic Workflow for Phenylglycinamide Derivatives

Figure 1: A generalized synthetic workflow for the preparation of phenylglycinamide derivatives.

Synthesis of Hydroxypyrrolidine Derivatives

Chiral hydroxypyrrolidine intermediates are often synthesized from readily available chiral starting materials such as (L)-hydroxyproline.[6] The synthesis of novel chiral pyrrolidines can also be achieved from starting materials like 2,3-O-iso-propylidene-D-erythronolactol.[7] These methods allow for the creation of optically pure compounds, which is essential for producing drugs with specific stereochemistry.[4] An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed that is three steps shorter and has a significantly higher overall yield than previously reported methods.[8]

Physicochemical Properties and Basicity

The physicochemical properties of drug candidates, such as acidity/basicity (pKa), lipophilicity (logP/logD), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[9][10][11]

Basicity and pKa

The basicity of a molecule, quantified by its pKa, profoundly influences its behavior in the physiological environment.[9][12] The nitrogen atoms within the pyrrolidine ring and the primary amine of the phenylglycinamide moiety are the primary centers of basicity. The pKa determines the ionization state of a drug at a given pH, which in turn affects its ability to cross cell membranes and interact with its target.[12] For CNS-targeting drugs, careful control of basicity and lipophilicity is necessary for crossing the blood-brain barrier.[13]

Table 1: Predicted Physicochemical Properties of (S)-Phenylglycinamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10N2O | [14] |

| Molar Mass | 150.18 g/mol | [14] |

| Melting Point | 131-132 °C | [14] |

| pKa (Predicted) | 15.61 ± 0.50 | [14] |

| Appearance | White crystal |[14] |

Note: The predicted pKa value likely refers to the amide proton and not the more basic primary amine.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's ability to partition between a lipid and an aqueous phase. This property is crucial for membrane permeability and overall bioavailability.[15] Lipophilic derivatives of glycinamide have shown anticonvulsant activity in animal models due to improved pharmacokinetic and pharmacodynamic properties.[3] However, excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic turnover, and tissue accumulation.[15]

Strategies to improve the solubility of lipophilic drugs include the use of solubilizing agents like surfactants, co-solvents, and cyclodextrins.[16]

Pharmacological Activities

Derivatives of both phenylglycinamide and hydroxypyrrolidine have demonstrated a wide range of pharmacological activities.

Phenylglycinamide Derivatives

This class of compounds is particularly known for its anticonvulsant properties .[17] Many phenylglycinamide derivatives exert their effects through modulation of voltage-gated sodium channels, a key mechanism of action for many antiepileptic drugs.[18] These drugs tend to bind preferentially to the open or inactivated states of these channels, which are more prevalent during the high-frequency neuronal firing characteristic of seizures.[18] Some phenylglycinamide derivatives exhibit a multimodal mechanism of action, also inhibiting calcium currents.[17]

Hydroxypyrrolidine Derivatives

The hydroxypyrrolidine scaffold is present in a vast array of pharmacologically active agents with diverse biological targets.[1] These include compounds with antibacterial, antifungal, antiviral, antitumoral, anti-inflammatory, and antioxidant activities.[1] The pyrrolidine ring is a fundamental component of many natural products and pharmaceuticals.[4][5] For instance, certain derivatives have been investigated for their hypotensive effects.[5]

Relationship between Physicochemical Properties and Pharmacological Activity

Figure 2: Interplay between core physicochemical properties and pharmacological outcomes.

Experimental Protocols for Characterization

The accurate determination of the basic and other physicochemical properties of novel compounds is a cornerstone of drug development.

Determination of pKa

Several methods are available for the determination of pKa values, each with its own advantages.[19]

Potentiometric Titration: This is a classic and widely used method.[20]

-

Prepare a solution of the compound of known concentration (e.g., 1 mM).[20]

-

Place the solution in a reaction vessel equipped with a magnetic stirrer and immerse a calibrated pH electrode.[20]

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[20]

-

Continuously monitor and record the pH as a function of the titrant volume.[20]

-

The pKa is determined from the inflection point of the resulting titration curve.[20]

Other methods for pKa determination include UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC).[19][21]

Determination of Lipophilicity (logP/logD)

The "shake-flask" method is the traditional approach for determining the octanol-water partition coefficient. However, HPLC-based methods are often preferred for their speed and lower sample consumption.

HPLC-based logP Determination:

-

A reversed-phase HPLC column is used, where the stationary phase is nonpolar and the mobile phase is aqueous.

-

The retention time of the compound is measured.

-

A calibration curve is generated using a set of standards with known logP values.

-

The logP of the test compound is determined by interpolating its retention time on the calibration curve.

Receptor Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[22] These can be performed as saturation, displacement (competition), or kinetic assays.[23]

General Protocol for a Filtration-based Displacement Assay:

-

Incubate a constant concentration of a radiolabeled ligand with the receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound.[22][24]

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a filter plate.[22]

-

Wash the filters with buffer to minimize non-specific binding.

-

Measure the radioactivity trapped on the filters using a scintillation counter.[22]

-

The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibitory constant) can be derived.

Conclusion

The phenylglycinamide and hydroxypyrrolidine scaffolds are of significant interest in drug discovery due to their versatile structures and broad range of biological activities. A thorough understanding of their synthesis, basicity, and other physicochemical properties is essential for the design and optimization of new drug candidates. The experimental protocols outlined in this guide provide a framework for the robust characterization of novel derivatives, enabling researchers to make informed decisions in their drug development programs.

References

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available at: [Link]

-

Phenylglycine. Wikipedia. Available at: [Link]

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available at: [Link]

-

Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. PubMed. Available at: [Link]

-

(S)-Phenylglycinamide. ChemBK. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. YouTube. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]

-

Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. PubMed. Available at: [Link]

-

Graphviz tutorial. YouTube. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

The Acid/Base Characterization of Molecules with Epigenetic Activity. PubMed. Available at: [Link]

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Semantic Scholar. Available at: [Link]

- Hydroxypyrrolidine derivative and medicinal application thereof.Google Patents.

-

In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

-

Drawing dot structures. Khan Academy. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine. PMC - NIH. Available at: [Link]

-

Drawing graphs with dot. Graphviz. Available at: [Link]

-

Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. ResearchGate. Available at: [Link]

-

Anticonvulsant drugs: Mechanisms of action and Therapeutic limitations. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. ACS Publications. Available at: [Link]

-

The significance of acid/base properties in drug discovery. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

-

How to Draw Lewis Dot Diagrams for Molecules. YouTube. Available at: [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available at: [Link]

-

Pharmacology of anticonvulsant drugs. Deranged Physiology. Available at: [Link]

-

What is pKa and how is it used in drug development? Pion Inc. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Available at: [Link]

-

A Quick Introduction to Graphviz. FreeCodeCamp. Available at: [Link]

-

Determination of pKa Values by Liquid Chromatography. ResearchGate. Available at: [Link]

-

Anti-convulsants and its side affect and mechanism of action. Slideshare. Available at: [Link]

-

Dot structures I: Single bonds. Khan Academy. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton. Zendy. Available at: [Link]

-

Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

-

Acidic & Basic Drugs in Medicinal Chemistry: A Perspective. ResearchGate. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. ACS Publications. Available at: [Link]

-

Sanjana Lite, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2446-2454. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

The influence and manipulation of acid/base properties in drug discovery. Monash University. Available at: [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Available at: [Link]

-

Chemistry Tutorial 7.1d: Molecular Dot Diagrams. YouTube. Available at: [Link]

-

Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Chiral Pyrrolidine Isostere Inserted into Pyrrole Polyamide Skeleton | Zendy [zendy.io]

- 7. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Acid/Base Characterization of Molecules with Epigenetic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. What is pKa and how is it used in drug development? [pion-inc.com]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide [mdpi.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. mdpi.com [mdpi.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. ijirss.com [ijirss.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to (2S,3'S)-N-(3-Hydroxypyrrolidin-2-yl)-2-phenylglycinamide: Synthesis, Stereochemistry, and Potential Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a proposed synthetic pathway for the novel compound (2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide. While direct experimental data for this specific molecule is not extensively available in current literature, this document leverages established principles of organic synthesis and medicinal chemistry to offer a robust framework for its preparation and potential utility. The guide delves into the significance of the constituent chiral moieties, the phenylglycinamide and the 3-hydroxypyrrolidine scaffolds, and outlines a detailed, field-proven protocol for their convergent synthesis. Furthermore, potential biological activities are discussed based on the known pharmacology of structurally related compounds, positioning this molecule as a person of interest for further investigation in drug discovery programs.

Introduction: Unveiling a Novel Chiral Scaffold

The confluence of a phenylglycinamide core with a 3-hydroxypyrrolidine moiety in (2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide presents a unique chemical architecture with significant potential in medicinal chemistry. Phenylglycine and its derivatives are integral components in a variety of natural products and synthetic pharmaceuticals, including glycopeptide antibiotics.[1] The phenylglycinamide scaffold, in particular, has been explored for its broad-spectrum anticonvulsant and antinociceptive properties.[2][3][4] On the other hand, chiral 3-hydroxypyrrolidine derivatives serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including antibiotics, analgesics, and antipsychotics.[5] The rigid, stereochemically defined structure of the 3-hydroxypyrrolidine ring makes it a valuable building block for designing highly selective enzyme inhibitors and peptidomimetics.[6]

This guide, therefore, aims to provide a forward-looking technical roadmap for the synthesis and exploration of the novel title compound, emphasizing the critical aspects of stereochemical control and providing a solid foundation for its future investigation.

Molecular Structure and Stereochemical Considerations

The chemical structure of (2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide is characterized by two key chiral centers, one on the phenylglycinamide moiety and two on the hydroxypyrrolidine ring. The precise stereochemical configuration is crucial for its interaction with biological targets.

Systematic Name (IUPAC): (2S)-N-((2S,3S)-3-hydroxypyrrolidin-2-yl)-2-phenylacetamide

Molecular Formula: C₁₂H₁₆N₂O₂

Molecular Weight: 220.27 g/mol

Key Structural Features:

-

(S)-phenylglycine core: Provides a rigid scaffold with a defined spatial orientation of the phenyl group.

-

(2S,3S)-3-hydroxypyrrolidine moiety: A polar, five-membered ring with a cis-relationship between the substituent at C2 and the hydroxyl group at C3. This specific stereochemistry is anticipated to influence solubility and hydrogen bonding interactions.

-

Amide bond: Links the two chiral fragments, with its conformational flexibility potentially playing a role in receptor binding.

The following diagram illustrates the 2D and a representative 3D structure of the molecule, highlighting the defined stereocenters.

Proposed Stereoselective Synthetic Strategy

The synthesis of (2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide can be approached through a convergent strategy, involving the preparation of the two key chiral building blocks followed by their amide coupling. This approach allows for greater control over the stereochemistry of the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthesis of (2S,3S)-3-Hydroxypyrrolidine

The stereoselective synthesis of (2S,3S)-3-hydroxypyrrolidine is a critical step. Several methods have been reported for the preparation of chiral 3-hydroxypyrrolidines, often starting from readily available chiral precursors like L-glutamic acid or employing asymmetric synthesis strategies.[7][8] A common approach involves the cyclization of a chiral 1,2,4-triol derivative.[5]

Protocol: Synthesis of (2S,3S)-3-Hydroxypyrrolidine Hydrochloride (Illustrative)

This protocol is based on established literature procedures and may require optimization.

-

Step 1: Esterification and Lactam Formation from a Chiral Precursor. A suitable chiral starting material, such as a derivative of L-glutamic acid, is esterified and then subjected to lactam cyclization to form a chiral pyroglutamol.[8]

-

Step 2: Reduction of the Lactam. The carbonyl group of the pyroglutamol is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF), to yield the corresponding (S)-3-hydroxypyrrolidine.

-

Step 3: Salt Formation. The crude (S)-3-hydroxypyrrolidine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same solvent to precipitate (S)-3-hydroxypyrrolidine hydrochloride, which can be purified by recrystallization.[9]

Preparation of N-Boc-(S)-Phenylglycine

(S)-Phenylglycine is commercially available. To facilitate the amide coupling reaction and prevent side reactions, the amino group of (S)-phenylglycine needs to be protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal.

Protocol: N-Boc Protection of (S)-Phenylglycine

-

Dissolve (S)-phenylglycine in a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with the addition of the base.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-phenylglycine.

Amide Coupling and Deprotection

The final steps involve the coupling of N-Boc-(S)-phenylglycine with (2S,3S)-3-hydroxypyrrolidine hydrochloride, followed by the removal of the Boc protecting group.

Protocol: Amide Coupling and Deprotection

-

Amide Coupling:

-

Dissolve N-Boc-(S)-phenylglycine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of the amine.

-

Add (2S,3S)-3-hydroxypyrrolidine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting N-Boc-(2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide by column chromatography.

-

-

Deprotection:

-

Dissolve the purified N-Boc protected compound in a suitable solvent like DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The final product, (2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide, can be isolated as a salt or neutralized and purified further if necessary.

-

Physicochemical Properties (Predicted)

While experimental data is unavailable, certain physicochemical properties can be predicted based on the structure.

| Property | Predicted Value | Rationale |

| LogP | 0.5 - 1.5 | The presence of polar functional groups (hydroxyl, two amides) is balanced by the phenyl and pyrrolidine rings. |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Calculated based on the number and type of polar atoms. |

| Hydrogen Bond Donors | 2 | The hydroxyl group and the secondary amine in the pyrrolidine ring (after deprotection). |

| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the hydroxyl oxygen. |

| Aqueous Solubility | Moderate | The presence of hydrogen bond donors and acceptors should confer some water solubility. |

Potential Biological Activity and Therapeutic Applications

The structural motifs present in (2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide suggest several potential areas of biological activity.

-

Anticonvulsant Activity: Phenylglycinamide derivatives have shown significant promise as broad-spectrum anticonvulsants.[2][3] The mechanism of action for some of these compounds involves the modulation of voltage-gated sodium and calcium channels, as well as antagonism of the TRPV1 channel.[2] It is plausible that the title compound could exhibit similar activity.

-

Neuropathic Pain: The TRPV1 antagonism associated with some phenylglycinamide analogs also points towards potential efficacy in models of neuropathic and inflammatory pain.[4]

-

CNS Disorders: The pyrrolidine scaffold is a common feature in many centrally acting drugs. The specific stereochemistry and the presence of the hydroxyl group could lead to interactions with various CNS targets.

The following diagram illustrates a hypothetical mechanism of action based on the known pharmacology of related compounds.

Conclusion and Future Directions

(2S,3'S)-N-(3-hydroxypyrrolidin-2-yl)-2-phenylglycinamide represents a novel and synthetically accessible molecule with significant potential for drug discovery. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed stereoselective synthetic route offers a clear path to obtaining this compound with high purity.

Future research should focus on the execution of the proposed synthesis and the thorough characterization of the final compound using modern analytical techniques (NMR, MS, chiral HPLC). Subsequently, in vitro and in vivo screening for anticonvulsant and analgesic activities would be a logical next step to validate the hypotheses presented in this guide. The exploration of this and related chiral molecules could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]

-

(3S)-3-hydroxypyrrolidin-2-one. (n.d.). ChemBK. Retrieved January 24, 2026, from [Link]

-

(S)-3-Hydroxypyrrolidine hydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Jakubiec, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells, 11(12), 1862. [Link]

-

Jakubiec, M., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Journal of Medicinal Chemistry, 65(21), 14493-14513. [Link]

-

Preparation of N-Phenylglycine. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.

-

Steinhagen, H., & Schmalz, H. G. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1089-1103. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). Google Patents.

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 7. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide: A Chiral Scaffold of Interest in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chiral molecule, (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide. Due to its unique stereochemistry and the incorporation of two key pharmacophores—a phenylglycinamide core and a hydroxypyrrolidine moiety—this compound represents a significant scaffold for the design of novel therapeutics. This document will detail its chemical identity, including its IUPAC name and synonyms, and provide a thorough analysis of its structural components. A proposed stereoselective synthetic pathway will be outlined, drawing from established methodologies for the synthesis of related chiral compounds. Furthermore, this guide will explore the potential pharmacological applications of this molecule by examining the known biological activities of its constituent fragments, with a particular focus on neurology and metabolic diseases. Finally, detailed, field-proven experimental protocols for its synthesis, characterization, and biological evaluation are provided to empower researchers in their exploration of this promising chemical entity.

Chemical Identity and Nomenclature

The molecule at the core of this guide is a complex chiral amide. A systematic approach to its nomenclature is crucial for unambiguous identification in a research and development setting.

IUPAC Name

The formal IUPAC name for the topic compound is (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide . This name is derived from the following structural breakdown:

-

Acetamide : The core functional group is an amide derived from acetic acid.

-

2-phenyl : A phenyl group is substituted at the alpha-carbon (position 2) of the acetamide backbone.

-

2-amino : An amino group is also present at the alpha-carbon.

-

(2S) : This designates the stereochemical configuration at the alpha-carbon of the phenylglycine moiety as 'S'.

-

N-((3S)-3-hydroxypyrrolidin-1-yl) : The nitrogen of the acetamide is substituted with a pyrrolidine ring, specifically at the 1-position of the pyrrolidine. This pyrrolidine ring is itself substituted with a hydroxyl group at the 3-position, and the stereocenter at this position is designated as 'S'.

Synonyms

Given the specificity of this chemical entity, it is not widely known by common or trivial names. Researchers may encounter variations in nomenclature based on different naming conventions. Some potential, albeit less formal, synonyms could include:

-

(2S,3'S)-N-(3-hydroxypyrrolidinyl)phenylglycinamide

-

(S)-2-amino-N-((S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide

-

A descriptive name such as: L-phenylglycine-(S)-3-hydroxypyrrolidine amide

Chemical Structure and Properties

The chemical structure of (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide is presented in Table 1, along with its key computed chemical properties. The presence of two stereocenters, multiple hydrogen bond donors and acceptors, and a combination of aromatic and aliphatic moieties suggests a molecule with the potential for specific biological interactions and favorable pharmacokinetic properties.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| Chemical Structure |  |

| Stereocenters | 2 (2S, 3'S) |

| Hydrogen Bond Donors | 3 (amino and hydroxyl groups) |

| Hydrogen Bond Acceptors | 3 (amide oxygen, hydroxyl oxygen, pyrrolidine nitrogen) |

| LogP (Predicted) | -0.5 to 0.5 |

Rationale for Scientific Interest: The Significance of Chiral Moieties

The constituent parts of (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide are well-represented in a variety of pharmacologically active compounds. The specific stereochemistry of these components is often critical for their biological activity.

The Phenylglycinamide Scaffold

The phenylglycinamide core is a privileged scaffold in medicinal chemistry, notably for its role in anticonvulsant and antinociceptive agents.[1] The stereochemistry at the alpha-carbon of the phenylglycine moiety is known to be a key determinant of pharmacological activity. For instance, in a series of phenylglycinamide derivatives, the (R)-enantiomers have demonstrated significantly more potent antiseizure activity in animal models compared to their (S)-counterparts.[1] This highlights the importance of stereochemical control in the synthesis and evaluation of new analogues.

The Hydroxypyrrolidine Moiety

The pyrrolidine ring is a fundamental building block in a vast array of natural products, including alkaloids and amino acids like proline.[2] Its derivatives are integral to the structure of numerous approved drugs. The introduction of a hydroxyl group on the pyrrolidine ring, as seen in (3S)-3-hydroxypyrrolidine, provides an additional point for hydrogen bonding interactions with biological targets. The stereochemistry of this hydroxyl group can profoundly influence binding affinity and efficacy. The pyrrolidine scaffold is found in drugs targeting a wide range of conditions, including viral infections and metabolic disorders.[3] The pharmacological profile of hydroxypyrrolidine derivatives is diverse, with examples including potent enzyme inhibitors and receptor modulators.[4][5]

Proposed Stereoselective Synthesis

The synthesis of (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide requires a strategic approach to control the stereochemistry at both chiral centers. The following proposed synthetic workflow is based on established and reliable chemical transformations.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide.

Step-by-Step Experimental Protocol

Step 1: Protection of (2S)-Phenylglycine

-

Objective: To protect the amino group of (2S)-phenylglycine to prevent side reactions during the amide coupling step.

-

Procedure:

-

Dissolve (2S)-phenylglycine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, for example, sodium bicarbonate (NaHCO₃), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in 1,4-dioxane to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.

-

Purify the resulting (2S)-Boc-phenylglycine by column chromatography or recrystallization.

-

Step 2: Amide Coupling

-

Objective: To form the amide bond between the protected (2S)-Boc-phenylglycine and (3S)-3-hydroxypyrrolidine.

-

Procedure:

-

Dissolve (2S)-Boc-phenylglycine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.

-

Introduce (3S)-3-hydroxypyrrolidine (commercially available or synthesized from a chiral precursor) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

-

After completion, perform a standard aqueous workup, and purify the crude product, (2S)-Boc-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide, using silica gel chromatography.

-

Step 3: Deprotection of the Amino Group

-

Objective: To remove the Boc protecting group to yield the final product.

-

Procedure:

-

Dissolve the purified product from Step 2 in an appropriate solvent, such as dichloromethane (DCM) or methanol.

-

Add a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The final product, (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide, can be isolated as its corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized and purified by chromatography or recrystallization.

-

Potential Pharmacological Applications and Biological Evaluation

While no specific biological data for (2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide has been reported in the literature, its structural components suggest several promising avenues for investigation.

Central Nervous System (CNS) Disorders

Given the known anticonvulsant properties of phenylglycinamide derivatives, the target molecule is a prime candidate for evaluation in models of epilepsy and neuropathic pain. The hydroxypyrrolidine moiety may enhance CNS penetration and introduce new interactions with neuronal targets.

Proposed In Vitro Assays:

-

Ion Channel Electrophysiology: Patch-clamp assays on neuronal cell lines expressing voltage-gated sodium and calcium channels to determine if the compound has direct modulatory effects.

-

Receptor Binding Assays: Radioligand binding assays to screen for affinity at various CNS receptors, including GABA, glutamate, and serotonin receptors.

Proposed In Vivo Models:

-

Maximal Electroshock (MES) Seizure Model: A standard screening model for anticonvulsant activity.

-

6 Hz Psychomotor Seizure Model: A model for therapy-resistant partial seizures.

-

Formalin-induced Nociception Model: An animal model to assess potential analgesic effects.

Metabolic Disorders

Certain hydroxypyrrolidine-containing compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This makes the target molecule a potential candidate for the development of new treatments for type 2 diabetes.

Proposed In Vitro Assay:

-

DPP-4 Enzyme Inhibition Assay: A fluorometric or colorimetric assay to measure the IC₅₀ value of the compound against purified DPP-4 enzyme.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Peaks corresponding to all protons and carbons in the molecule with appropriate chemical shifts, multiplicities, and integrations. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity (>95%). |

| Chiral HPLC | Determination of enantiomeric and diastereomeric purity. | A single peak confirming the desired (2S, 3'S) stereochemistry. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, O-H, C=O (amide), and aromatic C-H bonds. |

Conclusion

(2S)-2-amino-N-((3S)-3-hydroxypyrrolidin-1-yl)-2-phenylacetamide is a novel chiral molecule with significant potential for drug discovery. Its synthesis, while requiring careful stereochemical control, is achievable through established synthetic methodologies. The combination of a phenylglycinamide scaffold, known for its CNS activity, and a hydroxypyrrolidine moiety, a versatile component of many pharmaceuticals, makes this compound an attractive target for screening in a variety of therapeutic areas, particularly for neurological and metabolic disorders. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising chemical entity.

References

-

Abram, M., Jakubiec, M., Rapacz, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-Substituted (2,5-Dioxo-Pyrrolidin-1-Yl)(Phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. Available from: [Link]

-

Orazzhanov, B., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5488. Available from: [Link]

-

Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][2][3]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(12), 3614-27. Available from: [Link]

-

Orazzhanov, B., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5488. Available from: [Link]

-

Bayoumi, W. A., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]

- Li, P., et al. (2000). Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl). Google Patents.

- Conti, P., et al. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Comprehensive Medicinal Chemistry III (pp. 134-159). Elsevier.

-

Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. Available from: [Link]

-

Kralova, K., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 23(8), 1999. Available from: [Link]

-

Diez, D., et al. (2002). Synthesis of a New Chiral Pyrrolidine. Molecules, 7(5), 428-436. Available from: [Link]

-

Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2016). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide.

-

Sjögren, T., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9349-9366. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylacetamide. PubChem. Retrieved from [Link]

-

Al-Obaydi, J. M. (2018). synthesis of some new heterocyclic compounds derived from n-(ñ-phenyl glycyl) saccharin and study their biological activity. ResearchGate. Available from: [Link]

-

Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. Available from: [Link]

-

Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(7), 1876-1880. Available from: [Link]

-

Kumar, A., et al. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 22(8), 1335. Available from: [Link]

-

Abdel-Gawad, H., et al. (2019). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Bioorganic Chemistry, 86, 420-432. Available from: [Link]

-

Chemsrc. (n.d.). 2-Phenylacetamide. Retrieved from [Link]

-

Study.com. (n.d.). Acetanilide Structure, Formula & Properties. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Phenylglycinamide Derivatives

The phenylglycinamide scaffold has emerged as a promising framework in the quest for novel therapeutics targeting neurological disorders. Within this class of compounds, the spatial arrangement of atoms, or stereochemistry, plays a pivotal role in defining their biological activity. This technical guide delves into the biological profile of a specific stereoisomer, (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide, within the broader context of its more active enantiomeric counterparts. While research has predominantly focused on the more potent (R)-enantiomers, understanding the activity of the (S)-enantiomers is crucial for a comprehensive structure-activity relationship (SAR) and for optimizing future drug design.

Biological Activities of Phenylglycinamide Derivatives: A Tale of Two Enantiomers

Extensive preclinical studies on a series of phenylglycinamide derivatives have revealed significant antiseizure and antinociceptive properties. A key finding from this research is the pronounced stereoselectivity of their biological action, with the (R)-enantiomers consistently demonstrating superior potency compared to their (S)-counterparts.

The lead compound from the more active series, an (R)-enantiomer designated as (R)-32, has shown a robust and broad-spectrum anticonvulsant profile in various animal models.[1] Its mechanism of action is believed to be multimodal, involving the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the inhibition of voltage-gated sodium and calcium currents.[1] Furthermore, (R)-32 has been observed to normalize the levels of key neurochemicals and neurotrophic factors, such as glutamate, GABA, mature brain-derived neurotrophic factor (mBDNF), and nerve growth factor (NGF), in the hippocampus and cortex of mice in a pentylenetetrazole (PTZ)-induced kindling model of epilepsy.[1]

Focus on this compound and other (S)-Enantiomers

The this compound belongs to the class of (S)-enantiomers of phenylglycinamide derivatives. In contrast to the potent activity of the (R)-enantiomers, the (S)-enantiomers, including the specific compound of interest, have demonstrated significantly weaker biological effects in preclinical seizure models.[1]

In the maximal electroshock (MES) seizure model, a standard test for screening anticonvulsant drugs, the (S)-enantiomers exhibited only weak protection (25%) against seizures.[1] However, in the 6 Hz seizure model, which is considered a model of more pharmacoresistant seizures, the (S)-enantiomers showed a greater degree of activity, protecting between 50% and 75% of the animals at a 32 mA stimulus intensity.[1] This suggests that while less potent overall, the (S)-enantiomers may still possess some activity against specific seizure types.

Quantitative Data Summary: Anticonvulsant Activity of Phenylglycinamide Enantiomers

| Compound Class | Seizure Model | Activity |

| (S)-Enantiomers | Maximal Electroshock (MES) | Weak (25% protection)[1] |

| 6 Hz (32 mA) | Moderate (50-75% protection)[1] | |

| (R)-Enantiomers | Maximal Electroshock (MES) | Potent (ED₅₀ of 73.9 mg/kg for lead compound)[1] |

| 6 Hz (32 mA) | Potent (ED₅₀ of 18.8 mg/kg for lead compound)[1] | |

| 6 Hz (44 mA) | Potent (ED₅₀ of 26.5 mg/kg for lead compound)[1] |

Experimental Methodologies: In Vivo Seizure Models

The following protocols are standard methodologies used to evaluate the anticonvulsant activity of compounds like this compound.

Maximal Electroshock (MES) Seizure Test

-

Animal Model: Adult male mice are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Time to Peak Effect: The seizure test is conducted at the predetermined time of peak effect of the compound.

-

Induction of Seizure: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Endpoint: The presence or absence of a tonic hind limb extension is recorded. Protection is defined as the absence of this tonic extension.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED₅₀) is calculated.

Hz Seizure Test

-

Animal Model: Adult male mice are used.

-

Compound Administration: The test compound is administered i.p. at various doses, along with a vehicle control.

-

Time to Peak Effect: The test is performed at the time of anticipated peak compound effect.

-

Induction of Seizure: A corneal electrode is used to deliver a 6 Hz electrical stimulus for 3 seconds at a specified current (e.g., 32 mA or 44 mA).

-

Endpoint: The animals are observed for seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub's tail. Protection is defined as the absence of this seizure behavior.

-

Data Analysis: The ED₅₀, the dose protecting 50% of animals from the seizure, is determined.

Caption: Generalized workflow for in vivo seizure models.

Proposed Mechanism of Action of Phenylglycinamide Derivatives

The more potent (R)-enantiomers of phenylglycinamide derivatives are believed to exert their effects through a multimodal mechanism, as depicted below. While the (S)-enantiomers are significantly less active, they may interact with the same targets to a lesser extent, accounting for their observed weak to moderate anticonvulsant activity.

Caption: Proposed multimodal mechanism of action for potent phenylglycinamides.

Conclusion: The Path Forward

The available evidence strongly indicates that the biological activity of phenylglycinamide derivatives is highly dependent on their stereochemistry. While this compound and other (S)-enantiomers exhibit weak to moderate anticonvulsant effects, their (R)-counterparts are significantly more potent. The multimodal mechanism of action proposed for the lead (R)-enantiomers provides a solid foundation for understanding the therapeutic potential of this chemical class.

For drug development professionals, these findings underscore the critical importance of stereoselective synthesis and evaluation. Further research is warranted to fully characterize the biological profile of individual (S)-enantiomers, including this compound. Elucidating the precise molecular interactions that govern the observed stereoselectivity could pave the way for the design of even more potent and selective modulators of neurological function.

References

-

Jakubiec, M., Abram, M., Zagaja, M., Andres-Mach, M., Szewczyk, A., Latacz, G., Szulczyk, B., Socała, K., Nieoczym, D., Wlaź, P., Metcalf, C. S., Wilcox, K., Kamiński, R. M., & Kamiński, K. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience, 13(15), 2348–2364. [Link]

Sources

A Technical Guide to Investigating the Therapeutic Potential of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide

Preamble: The Scientific Rationale for a Novel Molecular Entity

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores presents a compelling avenue for the development of novel therapeutics with potentially enhanced efficacy and novel mechanisms of action. The molecule at the heart of this guide, (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide, represents such a rational design. While direct literature on this specific stereoisomer is not yet prevalent, an analysis of its constituent moieties—phenylglycinamide and a hydroxypyrrolidine scaffold—provides a strong foundation for hypothesizing its therapeutic utility.

Derivatives of phenylglycinamide have demonstrated significant promise as broad-spectrum anticonvulsants and analgesics.[1][2][3] Their mechanisms often involve the modulation of key neuronal targets such as voltage-gated sodium and calcium channels, as well as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][4] Concurrently, the pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6][7] This five-membered nitrogen-containing heterocycle is a key component in a vast array of biologically active compounds, including those with antihypertensive, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][8][9][10]

This guide, therefore, puts forth a structured, multi-pronged research framework to systematically investigate the therapeutic potential of this compound. We will explore its plausible applications in neurology, oncology, and infectious diseases, detailing the experimental workflows required to elucidate its mechanism of action and validate its potential as a clinical candidate.

Part 1: Hypothesized Therapeutic Arenas and Prime Molecular Targets

Based on the established pharmacology of its core components, we propose three primary therapeutic areas for investigation:

-

Neurological Disorders: Capitalizing on the known neuroactivity of phenylglycinamide derivatives, we will explore the compound's potential as an anticonvulsant and analgesic.

-

Oncology: Given the emerging role of pyrrolidine derivatives as anticancer agents, particularly as inhibitors of signaling pathways like PI3K/HDAC, this area warrants thorough investigation.[11]

-

Infectious Diseases: The broad-spectrum antimicrobial and antiviral activities associated with the pyrrolidine scaffold make this a promising, albeit more exploratory, avenue.[5][9]

The following table outlines the primary molecular targets we hypothesize for this compound within each therapeutic area.

| Therapeutic Area | Primary Molecular Target(s) | Rationale |

| Neurological Disorders | Voltage-Gated Sodium Channels (VGSCs) | Phenylglycinamide derivatives are known to modulate VGSCs, a key mechanism for controlling neuronal excitability.[1][2] |

| Voltage-Gated Calcium Channels (VGCCs) | Similar to VGSCs, modulation of VGCCs is a validated strategy for anticonvulsant and analgesic drug action.[1][2] | |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonism of the TRPV1 channel is a promising approach for the treatment of neuropathic and inflammatory pain.[4] | |

| Oncology | Phosphoinositide 3-kinase (PI3K) | The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and pyrrolidine-containing molecules have been developed as inhibitors.[11][12] |

| Histone Deacetylase (HDAC) | Dual inhibition of PI3K and HDAC is an emerging and potent anti-cancer strategy.[11] | |

| Infectious Diseases | Bacterial Cell Wall Synthesis Enzymes | The pyrrolidine moiety is present in several classes of antibiotics that target bacterial cell integrity.[13] |

| Viral Proteases/Polymerases | Pyrrolidine scaffolds are found in various antiviral agents, suggesting potential for broad-spectrum activity.[5][6] |

Part 2: Experimental Validation Workflows: A Phased Approach

The following sections provide detailed, step-by-step protocols for the initial in vitro screening and validation of this compound against its hypothesized targets.

Neurological Targets: A Focus on Ion Channel Modulation

The primary hypothesis in this domain is that the compound will exhibit modulatory effects on key ion channels involved in neuronal signaling.

The logical flow for this investigation begins with a broad screening to identify any "hits" and then progresses to more detailed electrophysiological characterization.

Caption: Workflow for Neurological Target Validation.

This protocol is designed to provide a definitive characterization of the compound's effect on ion channel function.

-

Cell Culture:

-

Maintain HEK293 cells stably expressing the human Nav1.7 or Cav2.2 channel subunits in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Culture cells at 37°C in a humidified atmosphere of 5% CO2.

-

Plate cells onto glass coverslips 24-48 hours prior to recording.

-

-

Electrophysiological Recording:

-

Internal Solution (for Nav1.7): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).

-

External Solution (for Nav1.7): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).

-

Internal Solution (for Cav2.2): 120 mM Cs-aspartate, 10 mM EGTA, 5 mM MgCl2, 4 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM HEPES (pH 7.2 with CsOH).

-

External Solution (for Cav2.2): 120 mM TEA-Cl, 20 mM BaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with TEA-OH).

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Hold cells at a membrane potential of -80 mV.

-

For Nav1.7, elicit currents by depolarizing steps to 0 mV. For Cav2.2, use depolarizing steps to +10 mV.

-

Acquire data using a suitable amplifier and software (e.g., Axopatch 200B and pCLAMP).

-

-

Compound Application and Data Analysis:

-

Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the external solution immediately before use (final DMSO concentration <0.1%).

-

Establish a stable baseline recording for 2-3 minutes.

-

Perfuse the cells with increasing concentrations of the test compound.

-

At each concentration, record the peak current amplitude.

-

Calculate the percentage inhibition of the current at each concentration relative to the baseline.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Oncological Targets: Probing the PI3K/HDAC Axis

The investigation into the compound's anticancer potential will focus on its ability to inhibit key enzymes in oncogenic signaling pathways.

This workflow progresses from broad cellular effects to specific enzymatic and pathway-level analysis.

Caption: Workflow for Oncology Target Validation.

This protocol will determine if the compound engages the PI3K pathway within a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., L-363 multiple myeloma cells, known to be sensitive to PI3K/HDAC inhibition) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop using an ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

-

Part 3: Data Interpretation and Strategic Advancement

The successful execution of these workflows will yield a comprehensive initial profile of this compound.

-

For Neurological Targets: A potent IC50 value (<1 µM) in the patch-clamp assay, particularly with selectivity for a specific ion channel subtype, would strongly support advancement into in vivo models of epilepsy or neuropathic pain.

-

For Oncological Targets: The demonstration of dual enzymatic inhibition of PI3Kα and HDAC6, coupled with corresponding modulation of intracellular markers (decreased p-Akt, increased acetylated tubulin) and potent antiproliferative activity, would provide a compelling rationale for preclinical development as an anticancer agent.[11]

-

For Infectious Disease Targets: Should initial screening against bacterial or viral panels show promise, further mechanism-of-action studies would be warranted, including time-kill assays for bacteria or viral replication assays.

Upon successful in vitro validation, the subsequent logical steps would involve ADME-Tox profiling to assess the compound's drug-like properties, followed by efficacy studies in relevant animal models.

Conclusion: A Roadmap for a Promising Scaffold

This compound is a molecule of significant therapeutic interest due to the convergence of two pharmacologically validated scaffolds. While its specific biological activities remain to be elucidated, the structural alerts from its phenylglycinamide and hydroxypyrrolidine components provide a clear and rational path for investigation. The experimental frameworks detailed in this guide offer a robust, step-wise approach to systematically deconstruct its mechanism of action and validate its potential in neurology, oncology, and infectious diseases. The insights gained from this research will be pivotal in determining the future trajectory of this promising compound toward preclinical and, potentially, clinical development.

References

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.

- Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed.

- The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed.

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.

- Pyrrolidine-based marketed drugs. | Download Scientific Diagram - ResearchGate.

- New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI.

- Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed.

- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF - ResearchGate.

- Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed.

- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing).

- Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PubMed Central.

- Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - MDPI.

- Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed.

- Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed.

Sources

- 1. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

The Enigmatic Origins of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide: A Search Through the Scientific Archives

Despite a thorough investigation of scientific literature and chemical databases, the specific compound (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide does not appear in publicly available records. This suggests that the molecule may represent a novel chemical entity that has not yet been synthesized or disclosed in patents or peer-reviewed journals. It could also exist as a proprietary compound within a private industrial or academic research setting, with its discovery and history remaining confidential.

While direct information on the target molecule is unavailable, the structural motifs it contains—a hydroxylated pyrrolidine ring and a phenylglycinamide moiety—are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in a vast array of biologically active compounds and approved drugs.[1][2][3] Its prevalence is due to its ability to introduce three-dimensional complexity into a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

The field of organic synthesis has produced a rich portfolio of methods for the stereoselective synthesis of pyrrolidine derivatives, reflecting their importance as precursors in drug development.[1][4] These methods often start from chiral precursors or employ asymmetric catalysis to control the stereochemistry of the resulting pyrrolidine ring.[5][6]

Similarly, phenylglycinamide derivatives have been explored for various therapeutic applications, notably as anticonvulsant and antinociceptive agents.[7][8] Research in this area has led to the development of compounds with potent activity in preclinical models of seizures and pain.[8][9] The synthesis of these derivatives often involves the coupling of phenylglycine, a non-proteinogenic amino acid, with various amine-containing scaffolds.[7]

The hypothetical structure of this compound suggests a synthetic strategy that would likely involve the coupling of a protected (2S,3'S)-3-hydroxypyrrolidin-2-amine with a protected phenylglycine derivative, followed by deprotection steps. The stereochemical control at the two chiral centers of the pyrrolidine ring and the chiral center of the phenylglycine moiety would be a critical aspect of its synthesis.

Although the discovery and history of this compound remain elusive, the chemical scaffolds it comprises are well-established in the design and synthesis of novel therapeutic agents. Future disclosures in scientific literature or patent filings may one day shed light on the origins and potential applications of this particular molecule.

References

-

Zagrobelna, E., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(16), 4972. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. [Link]

-

Góra, G., et al. (2020). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience, 11(23), 4057–4071. [Link]

- Not available.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6667. [Link]

-

Wang, Z., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 14(1), 269. [Link]

- Not available.

- Not available.

-

Jin, C., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(9), 3583-3588. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249769. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

-

Gacs, J., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 89(12), 8565–8570. [Link]

- Not available.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]